molecular formula C19H19N3O2S3 B11648206 4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide

4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide

Cat. No.: B11648206
M. Wt: 417.6 g/mol
InChI Key: CTBIVDUTDOTNLL-UHFFFAOYSA-N
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Description

4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a quinoline core and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide typically involves multiple steps. The key steps include the formation of the quinoline core, the introduction of the dithiolo group, and the final coupling with the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: This compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core and benzenesulfonamide group play a crucial role in its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide
  • (1Z)-4,4,7-Trimethyl-N-(1-naphthyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine

Uniqueness

4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core and a benzenesulfonamide group sets it apart from other similar compounds, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H19N3O2S3

Molecular Weight

417.6 g/mol

IUPAC Name

4-[(4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C19H19N3O2S3/c1-11-4-9-14-15(10-11)22-19(2,3)17-16(14)18(26-25-17)21-12-5-7-13(8-6-12)27(20,23)24/h4-10,22H,1-3H3,(H2,20,23,24)

InChI Key

CTBIVDUTDOTNLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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